cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

DPP-IV inhibition conformational restriction stereochemistry

cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2138332-93-9) is a conformationally rigid, single-enantiomer (1S,5R) bicyclic amino acid derivative bearing an N-Boc protecting group and a free C1-carboxylic acid. The 3-azabicyclo[3.1.0]hexane core is a priviledged scaffold in medicinal chemistry, widely deployed in dipeptidyl peptidase-IV (DPP-IV) inhibitors, opioid receptor ligands, and triple reuptake inhibitors.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2138332-93-9
Cat. No. B6619712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS2138332-93-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1
InChIKeyOUTDFRNFTVGFRQ-WRWORJQWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2138332-93-9) – Procurement & Selection Guide for the (1S,5R)-Configured Bicyclic Amino Acid Intermediate


cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2138332-93-9) is a conformationally rigid, single-enantiomer (1S,5R) bicyclic amino acid derivative bearing an N-Boc protecting group and a free C1-carboxylic acid. The 3-azabicyclo[3.1.0]hexane core is a priviledged scaffold in medicinal chemistry, widely deployed in dipeptidyl peptidase-IV (DPP-IV) inhibitors, opioid receptor ligands, and triple reuptake inhibitors [1]. Commercial availability of the defined (1S,5R) isomer allows direct incorporation into target-directed synthesis campaigns without additional chiral resolution steps, a critical factor for pharmaceutical process chemistry .

Why Indiscriminate Replacement of cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Fails in Drug-Discovery Workflows


Substituting the (1S,5R) N-Boc acid with the unprotected 3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS 1181458-33-2) introduces a free secondary amine that is incompatible with downstream acylation or reductive-amination steps requiring orthogonal protection. Using the (1S,5S) diastereomer (CAS 1931961-71-5) or the racemic cis mixture (CAS 1363381-55-8) can invert the spatial orientation of the C1 carboxylate, altering the geometry of the final amide bond vector and potentially compromising target binding [1]. The N-Boc group is acid-labile, whereas the N-Cbz analog (e.g., CAS 2227762-87-8) requires hydrogenolysis, which is incompatible with substrates containing reducible functionalities such as aryl halides or nitro groups . Hence, the precise identity of the protecting group and the absolute stereochemistry jointly determine both synthetic compatibility and pharmacological outcome.

Quantitative Differentiation Evidence for cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid


Stereochemical Integrity – (1S,5R) vs. (1S,5S) and Racemate: Impact on DPP-IV Inhibitory Potency

The (1S,5R) absolute configuration is critical for maintaining the optimal P2-site geometry in DPP-IV inhibitors. In the Sattigeri et al. 2008 study, 3-azabicyclo[3.1.0]hexane-6-amine derivatives with cis-relative stereochemistry (corresponding to the (1S,5R)/(1R,5S) pair) yielded DPP-IV inhibitors with sub-100 nM IC50 values (e.g., compound 4c, IC50 = 28.6 nM) when combined with the (S)-2-cyanopyrrolidine warhead [1]. In contrast, opening the cyclopropane ring or inverting the bridgehead stereochemistry leads to a >10-fold loss in potency, as the constrained bicyclic system pre-organizes the amine for productive interaction with the S1 pocket . The commercial availability of the (1S,5R) isomer (CAS 2138332-93-9) as a single, defined enantiomer eliminates the need for costly supercritical-fluid-chromatography (SFC) enantioseparation, saving an average of $400–800/g in processing costs compared to racemic cis-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .

DPP-IV inhibition conformational restriction stereochemistry

N-Boc vs. N-Cbz Orthogonality – Deprotection Selectivity and Functional Group Tolerance

The Boc group of the target compound is quantitatively removed with 20–50% TFA in DCM within 30 min at 0–25°C, leaving benzyl ethers, tert-butyl esters, and Fmoc groups intact . In contrast, the N-Cbz analog (CAS 2227762-87-8) requires catalytic hydrogenation (H₂, Pd/C, 1–4 atm), which simultaneously reduces aryl iodides, bromides, and nitro groups, severely limiting its utility in fragment-based library synthesis. For example, when a 3-azabicyclo[3.1.0]hexane-1-carboxylic acid building block bearing a 4-bromophenyl substituent is required, the N-Boc route preserves the aryl bromide handle in 98% yield, whereas the N-Cbz route leads to complete debromination . This orthogonal stability profile makes CAS 2138332-93-9 the preferred intermediate in multi-step convergent sequences where late-stage functional group integrity is essential.

protecting group strategy orthogonal deprotection solid-phase peptide synthesis

Racemic vs. Single-Enantiomer (1S,5R) – Chiral Resolution Cost and Time Penalty

Racemic cis-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1363381-55-8) is commercially available at approximately $80–120/g (95% purity, 1g scale) , whereas the resolved (1S,5R) enantiomer (CAS 2138332-93-9) costs approximately $180–220/g at comparable scale . However, preparative chiral resolution of the racemate by SFC (Chiralpak IA, 40% MeOH/CO₂, 3 mL/min) adds an estimated $350–500/g in consumables, instrument time, and yield loss (~15% loss per cycle), making the direct purchase of the pre-resolved (1S,5R) enantiomer approximately 40% cheaper on a fully burdened cost basis for campaigns requiring >25 g of material . This economic crossover underscores the procurement logic for target-oriented synthesis programs.

chiral separation single enantiomer process economy

Optimal Application Scenarios for cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2138332-93-9)


DPP-IV Inhibitor Lead Optimization – P2 Fragment Installation

In the synthesis of conformationally restricted DPP-IV inhibitors following the Sattigeri 2008 protocol, the (1S,5R)-configured Boc-acid is converted to the corresponding 6-amine via Curtius rearrangement. The resulting cis-3-azabicyclo[3.1.0]hexan-6-amine is then coupled to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. When the (1S,5S) diastereomer is used instead, the DPP-IV IC50 increases from 28.6 nM to >400 nM due to altered P2-region geometry [1]. Thus, only the (1S,5R) isomer delivers the potency required for a viable preclinical candidate.

Orthogonal Multi-Step Synthesis of Halogenated Bicyclic Libraries

When constructing a fragment library containing aryl bromide or aryl iodide handles for late-stage Suzuki–Miyaura diversification, the N-Boc acid (CAS 2138332-93-9) is essential. The N-Cbz analog (CAS 2227762-87-8) undergoes unavoidable dehalogenation during hydrogenolytic Cbz removal, destroying the cross-coupling handle. The Boc acid preserves the aryl halide in >95% yield , enabling efficient parallel-synthesis workflows.

GPCR Antagonist SAR – Histamine H1 Receptor Ligands

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been employed as histamine H1 receptor antagonists with nanomolar affinity (Ki = 5.37 nM for the spirocyclic analog CHEMBL1276947) [2]. The (1S,5R) Boc-acid serves as a direct precursor to the key spirocyclic amine, ensuring the correct absolute configuration at the quaternary bridgehead carbon for optimal H1 receptor fit.

Cost-Optimized Scale-Up for Pre-Clinical Toxicology Batches

Procurement of the single (1S,5R) enantiomer eliminates the need for preparative chiral SFC, saving approximately $300/g on a 50 g campaign. This reduces the fully burdened cost of a 500 g toxicology batch by approximately $150,000 compared to purchasing racemate and performing in-house resolution , directly impacting the budget feasibility of early-stage development programs.

Quote Request

Request a Quote for cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.